molecular formula C10H7Cl3N2 B158693 5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole CAS No. 133112-53-5

5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole

Cat. No.: B158693
CAS No.: 133112-53-5
M. Wt: 261.5 g/mol
InChI Key: JQWXACWUGZWYFE-UHFFFAOYSA-N
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Description

5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole is a chemical compound known for its unique structure and properties It is a member of the pyrazole family, which is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding pyrazoline derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole is unique due to its specific arrangement of chlorine atoms and the presence of a pyrazole ring. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

133112-53-5

Molecular Formula

C10H7Cl3N2

Molecular Weight

261.5 g/mol

IUPAC Name

5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H7Cl3N2/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,1H3

InChI Key

JQWXACWUGZWYFE-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl

Synonyms

5-CHLORO-3-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE

Origin of Product

United States

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